2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
Overview
Description
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one typically involves multiple steps. One common method involves the reaction of 1-methyl-1H-benzimidazole-2-thiol with a suitable quinazolinone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The benzimidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like potassium carbonate and solvents like acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in the compound’s therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one
- 2-{[(1-methyl-1H-benzimidazol-2-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
- 2-{[(1H-benzimidazol-2-yl)thio]methyl}-3-phenylquinazolin-4(3H)-one
Uniqueness
The uniqueness of 2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-3-phenylquinazolin-4(3H)-one lies in its specific structural features, such as the presence of a methyl group on the benzimidazole ring and the sulfanyl linkage. These features can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]-3-phenylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4OS/c1-26-20-14-8-7-13-19(20)25-23(26)29-15-21-24-18-12-6-5-11-17(18)22(28)27(21)16-9-3-2-4-10-16/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBZQIJJVZDQRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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